1,3-Dimethylimidazolium iodide

Übersicht

Beschreibung

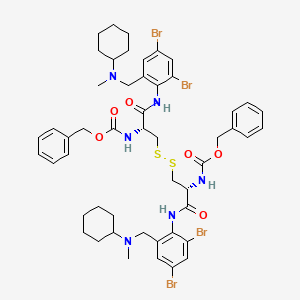

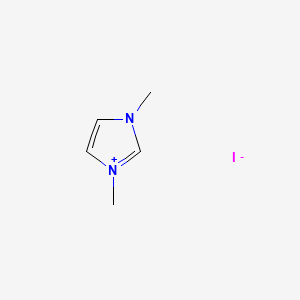

1,3-Dimethylimidazolium iodide is a chemical compound with the molecular formula C5H9IN2. It has an average mass of 224.043 Da and a monoisotopic mass of 223.981033 Da . It is a solid substance that appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethylimidazolium iodide is characterized by its molecular formula C5H9IN2 . The bromine atom in the structure acts as a hole to accept short C—Br—I interactions .

Wissenschaftliche Forschungsanwendungen

Catalyst in Domino Ring-Opening Redox Amidation

1,3-Dimethylimidazolium iodide can act as a catalyst in domino ring-opening redox amidation reactions . This process involves the opening of a cyclic compound and the subsequent addition of an amide group, which is a key step in the synthesis of many organic compounds.

Catalyst in Knoevenagel Condensation

The compound is also used as a catalyst in Knoevenagel condensation . This reaction is a form of condensation reaction that involves the combination of a carbonyl compound with a compound containing an active methylene group, resulting in the formation of a carbon-carbon double bond.

Catalyst in Intramolecular Stereoselective Protonation

1,3-Dimethylimidazolium iodide can catalyze intramolecular stereoselective protonation . This reaction involves the transfer of a proton within a molecule in a manner that is selective for a particular stereochemical outcome.

Catalyst in Grignard Allylic Substitution

The compound can be used to catalyze Grignard allylic substitution reactions . This reaction involves the substitution of an allylic group in a molecule with a Grignard reagent, which is a type of organomagnesium compound.

Catalyst in Acylation of Alcohols

1,3-Dimethylimidazolium iodide can act as a catalyst in the acylation of alcohols . This reaction involves the addition of an acyl group to an alcohol, resulting in the formation of an ester.

Catalyst in Umpolung Reactions

The compound is also used as a catalyst in umpolung reactions . These reactions involve the reversal of the normal polarity of a molecule, allowing for unique reactivity patterns.

Solvent in Organic Synthesis

1,3-Dimethylimidazolium iodide is soluble in alcohols, ethers, and some organic solvents . Its low solubility in water and basic nature make it suitable for use as a solvent in organic synthesis .

Precursor for Catalysts or Complexes

The compound can serve as a precursor for the synthesis of catalysts or complexes . This makes it a versatile tool in the preparation of a wide range of materials for various applications .

Safety And Hazards

Zukünftige Richtungen

Ionic liquids like 1,3-Dimethylimidazolium iodide have found widespread use in controlling the crystallization process of perovskites, optimizing the morphology, and enhancing the device performance . They are currently targeted for applications in next-generation low-power electronics and optoelectronic devices .

Eigenschaften

IUPAC Name |

1,3-dimethylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSMIBSHEYKMJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962991 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylimidazolium iodide | |

CAS RN |

4333-62-4 | |

| Record name | 1,3-Dimethylimidazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolium, 1,3-dimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4333-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-Dimethylimidazolium iodide?

A1: 1,3-Dimethylimidazolium iodide has a molecular formula of C5H9IN2 and a molecular weight of 224.06 g/mol. []

Q2: What spectroscopic data is available for characterizing 1,3-Dimethylimidazolium iodide?

A2: While specific data wasn't provided in the abstracts, techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography are commonly employed to characterize DMII and its derivatives. [, ]

Q3: How does the presence of water affect 1,3-Dimethylimidazolium iodide?

A3: Anhydrous DMII exhibits distinct properties compared to its hydrous form. For example, anhydrous DMII shows a high dissolution capability toward 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a compound typically insoluble in many common organic solvents, while hydrous DMII doesn't. This difference arises from the hydration layer formed around the F- anion in hydrous DMII, hindering its interaction with TATB. []

Q4: How does 1,3-Dimethylimidazolium iodide influence the stability of perovskite solar cells?

A4: DMII acts as an "ionic stabilizer" in perovskite solar cells, passivating defects and enhancing film quality. It reacts with excess PbI2, reduces recombination centers, and promotes larger grain growth, ultimately improving device performance and stability. []

Q5: Can 1,3-Dimethylimidazolium iodide be used in catalytic applications?

A5: Yes, DMII can act as a precursor for carbenes. For instance, it's been used in the carbene-catalyzed aroylation of 2-chloroquinoxaline N-oxides with aromatic aldehydes. []

Q6: What role does 1,3-Dimethylimidazolium iodide play in dye-sensitized solar cells (DSSCs)?

A6: DMII serves as a component of electrolytes in DSSCs. Notably, eutectic melts containing DMII exhibit high conductivity and contribute to improved efficiency and stability in solvent-free DSSCs. []

Q7: Have there been computational studies on 1,3-Dimethylimidazolium iodide?

A7: Yes, quantum chemical calculations have provided insights into the stability of anhydrous DMII, demonstrating its stability in the bulk phase despite being unstable in the gas phase. []

Q8: How does modifying the structure of 1,3-Dimethylimidazolium iodide affect its properties?

A8: Structural modifications can significantly impact the properties of DMII derivatives. For instance, introducing ether, ester, or amide groups in the cation side chain can influence antimicrobial toxicity and performance in DSSCs. []

Q9: Are there strategies to enhance the stability of formulations containing 1,3-Dimethylimidazolium iodide?

A9: While specific strategies weren't detailed in the provided abstracts, optimizing the composition of eutectic melts and controlling moisture levels are crucial for enhancing stability in DSSC applications. [, ]

Q10: What other research areas involve 1,3-Dimethylimidazolium iodide?

A10: DMII finds applications in various fields. Research includes its use in controlling the crystallization of hen egg white lysozyme, [] modifying the dissolution kinetics and solubility of lysozyme crystals, [] and inducing LCST-type phase behavior through host-guest complexation with pillar[5]arene. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)